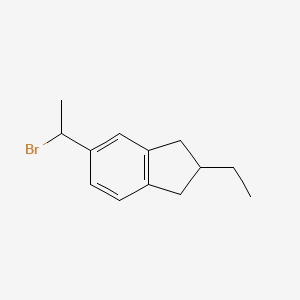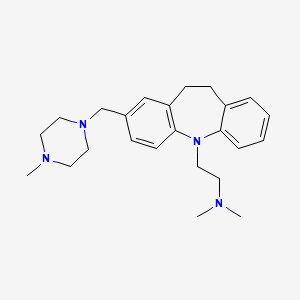
(4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid is a heterocyclic compound that features a seven-membered ring containing both oxygen and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino acid derivative with an oxalyl chloride to form the oxazepane ring. The reaction conditions often require the use of a base, such as triethylamine, and an inert solvent like dichloromethane. The reaction is typically carried out at low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
化学反应分析
Types of Reactions
(4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxazepane ring to more saturated analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
(4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism by which (4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can affect various pathways, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
(4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid: shares structural similarities with other oxazepane derivatives and lactams.
2,7-dioxo-1,3-oxazepane: A simpler analog without the carboxylic acid group.
1,3-oxazepane-4-carboxylic acid: Lacks the dioxo functionality.
Uniqueness
The presence of both oxo groups and the carboxylic acid functionality in this compound makes it unique compared to its analogs. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
64750-37-4 |
|---|---|
分子式 |
C6H7NO5 |
分子量 |
173.12 g/mol |
IUPAC 名称 |
(4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid |
InChI |
InChI=1S/C6H7NO5/c8-4-2-1-3(5(9)10)7-6(11)12-4/h3H,1-2H2,(H,7,11)(H,9,10)/t3-/m0/s1 |
InChI 键 |
VRNRPNSUIYUOTC-VKHMYHEASA-N |
手性 SMILES |
C1CC(=O)OC(=O)N[C@@H]1C(=O)O |
规范 SMILES |
C1CC(=O)OC(=O)NC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14494544.png)


![4-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B14494566.png)

![8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14494589.png)




